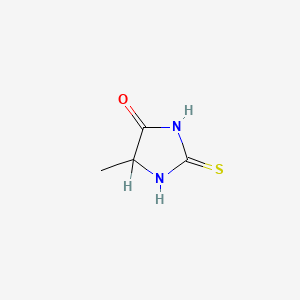

5-Methyl-2-thiohydantoin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDZMARBTYAIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954993 | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33368-94-4 | |

| Record name | 5-Methyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33368-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033368944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-sulfanyl-4H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-thiohydantoin: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-thiohydantoin is a heterocyclic organic compound that belongs to the thiohydantoin family. These molecules are sulfur analogs of hydantoins, where a carbonyl group at the 2-position is replaced by a thiocarbonyl group. This substitution imparts unique chemical and biological properties to the molecule, making it a subject of significant interest in medicinal chemistry and drug development. Thiohydantoin derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties[1]. This compound, as a fundamental member of this class, serves as a crucial building block and a model compound for understanding the structure-activity relationships within this important scaffold. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characteristics, offering valuable insights for researchers working with this molecule.

Chemical Structure and Tautomerism

The structural framework of this compound consists of a five-membered imidazolidine ring with a methyl group at the 5-position, a carbonyl group at the 4-position, and a thiocarbonyl group at the 2-position. Its chemical formula is C₄H₆N₂OS, and its IUPAC name is 5-methyl-2-sulfanylideneimidazolidin-4-one[2].

A key feature of the 2-thiohydantoin ring system is its potential for tautomerism. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium exists between the thione (amide) form and the thiol (imidic acid) form.

Spectroscopic and computational studies on thiohydantoins suggest that the thione form is generally the more stable and predominant tautomer in both solution and the solid state. The stability of the thione form can be attributed to the greater strength of the C=O and C=S double bonds compared to the C=N and C-O/C-S single bonds in the thiol form.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂OS | [2] |

| Molecular Weight | 130.17 g/mol | [2] |

| CAS Number | 33368-94-4 | [2] |

| IUPAC Name | 5-methyl-2-sulfanylideneimidazolidin-4-one | [2] |

| Melting Point | Not experimentally determined in the searched literature. Estimated to be in the range of 150-200 °C based on similar thiohydantoin structures. | |

| Solubility | No quantitative data found. Generally, thiohydantoins exhibit moderate solubility in polar organic solvents like DMSO and ethanol, and limited solubility in water and nonpolar solvents. | |

| Appearance | Typically a white to off-white crystalline solid. |

Synthesis of this compound

A common and straightforward method for the synthesis of 5-substituted-2-thiohydantoins is the condensation of an α-amino acid with thiourea[5]. For the synthesis of this compound, L-alanine is the corresponding α-amino acid precursor.

Experimental Protocol: Synthesis from L-Alanine and Thiourea

This protocol is a generalized procedure based on the literature for the synthesis of 2-thiohydantoins[5].

Materials:

-

L-Alanine

-

Thiourea

-

Ethanol (or other suitable recrystallization solvent)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine L-alanine and thiourea in a 1:1 to 1:3 molar ratio.

-

Heating: Heat the mixture using a heating mantle or an oil bath to a temperature between 170 °C and 220 °C. The solid mixture will melt and the reaction will proceed in the molten state. The reaction is typically carried out for 1-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid mass is then dissolved in a minimal amount of hot ethanol.

-

Purification: The crude product is purified by recrystallization. Allow the ethanolic solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Causality Behind Experimental Choices:

-

Solvent-free reaction: The high-temperature melt condition drives the condensation reaction forward by removing the volatile byproducts (water and ammonia). This also simplifies the reaction setup and work-up.

-

Excess Thiourea: Using a molar excess of thiourea can help to drive the reaction to completion.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble or sparingly soluble in the cold solvent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data is for spectra recorded in DMSO-d₆.

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-5 | ~4.2 | Quartet (q) | Methine proton at the 5-position |

| CH₃ | ~1.3 | Doublet (d) | Methyl protons at the 5-position |

| N1-H | ~10.5 | Broad singlet (br s) | Amide proton at the 1-position |

| N3-H | ~9.0 | Broad singlet (br s) | Amide proton at the 3-position |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

| C=S (C2) | ~182 | Thiocarbonyl carbon |

| C=O (C4) | ~175 | Carbonyl carbon |

| C5 | ~55 | Methine carbon at the 5-position |

| CH₃ | ~18 | Methyl carbon |

Interpretation:

-

The downfield chemical shifts of the N-H protons are characteristic of amide protons involved in hydrogen bonding.

-

The ¹³C NMR spectrum clearly distinguishes between the thiocarbonyl and carbonyl carbons, with the thiocarbonyl carbon appearing further downfield due to the lower electronegativity and larger size of sulfur compared to oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 (broad) |

| C-H | Stretching | 2850-3000 |

| C=O | Stretching | ~1740 |

| C=S | Stretching | ~1200 |

| C-N | Stretching | 1350-1450 |

Interpretation:

-

The broad N-H stretching band indicates the presence of hydrogen bonding.

-

The strong absorption around 1740 cm⁻¹ is a clear indication of the carbonyl group.

-

The C=S stretching vibration is typically weaker and can be found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 130.17), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130.

Predicted Fragmentation Pathway:

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]

- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 5. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-thiohydantoin from Alanine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-2-thiohydantoin from the amino acid alanine. Intended for researchers, scientists, and professionals in drug development, this document delves into the two primary synthetic methodologies: the direct condensation of alanine with thiourea and the isothiocyanate-based approach, reminiscent of the foundational chemistry of the Edman degradation. Beyond mere procedural outlines, this guide elucidates the underlying chemical principles, offers detailed, field-tested experimental protocols, and presents a framework for the self-validation of the synthesized product through spectroscopic analysis. Our objective is to equip the scientific community with a robust and reliable resource for the preparation of this important heterocyclic compound.

Introduction: The Significance of this compound

Thiohydantoins are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] The thiohydantoin scaffold is a key structural motif in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anticonvulsant, anti-cancer, and antimicrobial properties. This compound, derived from the simple amino acid alanine, serves as a fundamental building block in the synthesis of more complex and substituted thiohydantoin derivatives. Its preparation is a common undertaking in synthetic organic chemistry and is pivotal for the exploration of new therapeutic agents.

The synthesis of this compound is also of academic importance as it exemplifies key concepts in heterocyclic chemistry and reaction mechanisms. The methodologies described herein are not only practical for the production of this specific compound but also offer insights into the broader chemistry of amino acids and their transformation into valuable synthetic intermediates.

Mechanistic Insights into Thiohydantoin Formation

The synthesis of this compound from alanine can be primarily achieved through two distinct and mechanistically informative pathways. Understanding the causality behind these reactions is paramount for optimizing reaction conditions and ensuring the successful isolation of the target compound.

Pathway A: Direct Condensation with Thiourea

This classical approach involves the direct reaction of alanine with thiourea at elevated temperatures.[2] The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of one of the amino groups of thiourea on the carboxylic acid of alanine, leading to the formation of a thioureido acid intermediate with the elimination of water. Subsequently, an intramolecular cyclization occurs, where the α-amino group of the alanine residue attacks the thiocarbonyl carbon of the thiourea moiety. This is followed by the elimination of ammonia to yield the stable this compound ring.

A key advantage of this method is its operational simplicity and the use of readily available and inexpensive starting materials.[2]

Reaction Mechanism: Alanine with Thiourea

Caption: Proposed mechanism for the synthesis of this compound from Alanine and Thiourea.

Pathway B: The Isothiocyanate Approach

Drawing from the principles of the Edman degradation, the reaction of alanine with an isothiocyanate, such as phenylisothiocyanate, provides a more controlled and often higher-yielding route to the corresponding thiohydantoin.[3] This method is typically carried out in a two-step process.

-

Coupling: Under mildly alkaline conditions, the deprotonated α-amino group of alanine acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate. This results in the formation of a phenylthiocarbamoyl (PTC)-alanine derivative. The alkaline pH is crucial to ensure the amino group is sufficiently nucleophilic.

-

Cyclization and Cleavage: In the presence of a strong acid, the sulfur atom of the PTC-derivative attacks the carbonyl carbon of the alanine moiety. This intramolecular cyclization leads to the formation of a thiazolinone intermediate, which subsequently rearranges to the more stable phenylthiohydantoin derivative, in this case, 3-phenyl-5-methyl-2-thiohydantoin. When using a simpler isothiocyanate, the analogous this compound is formed.

Reaction Workflow: Isothiocyanate Method

Caption: General workflow for the isothiocyanate-based synthesis of a this compound derivative.

Experimental Protocols

The following protocols are presented as a starting point for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol A: Synthesis via Direct Condensation with Thiourea

This protocol is adapted from the method described by Wang et al. and offers a straightforward, solvent-free approach.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| L-Alanine | 89.09 | 10 | 0.89 g |

| Thiourea | 76.12 | 30 | 2.28 g |

| Water | 18.02 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

Procedure:

-

Combine L-alanine (10 mmol, 0.89 g) and thiourea (30 mmol, 2.28 g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the mixture in an oil bath to 180 °C with continuous stirring. The mixture will melt and become a homogenous liquid.

-

Maintain the reaction at 180 °C for 45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the flask to cool slightly. While still warm, carefully add 20 mL of water to dissolve the solidifying mixture.

-

Reheat the solution gently to ensure all solids are dissolved, then allow it to cool to room temperature.

-

Place the flask in a refrigerator (4 °C) for at least 3 hours to facilitate crystallization of the product.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold water.

-

The mother liquor can be extracted with ethyl acetate to recover any remaining product.

-

The crude product can be further purified by recrystallization from water or an ethanol/water mixture.

Protocol B: Synthesis via Phenylisothiocyanate

This protocol is a modification of the general procedure for the preparation of phenylthiohydantoins and is suitable for smaller-scale synthesis.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| DL-Alanine | 89.09 | 10 | 0.89 g |

| Phenylisothiocyanate | 135.19 | 10 | 1.19 mL |

| Pyridine | 79.10 | - | 25 mL |

| Water | 18.02 | - | 25 mL |

| 1M NaOH | 40.00 | - | As needed |

| 1M HCl | 36.46 | - | As needed |

| Benzene | 78.11 | - | For extraction |

Procedure:

-

Dissolve DL-alanine (10 mmol, 0.89 g) in a mixture of 25 mL of water and 25 mL of pyridine in a round-bottom flask.

-

Adjust the pH of the solution to approximately 9 using 1M NaOH.

-

Heat the solution to 40 °C and add phenylisothiocyanate (10 mmol, 1.19 mL) with vigorous stirring.

-

Maintain the pH at 9 by the dropwise addition of 1M NaOH. The reaction is complete when the consumption of alkali ceases (typically within 30-60 minutes).

-

Remove excess pyridine and phenylisothiocyanate by repeated extractions with equal volumes of benzene.

-

Acidify the aqueous layer with 1M HCl to precipitate the PTC-alanine intermediate.

-

Isolate the PTC-alanine by filtration.

-

Suspend the PTC-alanine in 30 mL of 1N HCl and reflux for 2 hours to effect cyclization.

-

Concentrate the reaction mixture to dryness in vacuo to remove excess HCl.

-

The resulting crude 5-methyl-3-phenyl-2-thiohydantoin can be recrystallized from an acetic acid/water mixture.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis. This self-validating approach ensures the trustworthiness of the experimental outcome.

Expected Spectroscopic Data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the methine proton at the 5-position, and the two N-H protons of the thiohydantoin ring. |

| ¹³C NMR | Resonances for the methyl carbon, the C5 carbon, the carbonyl carbon (C4), and the thiocarbonyl carbon (C2). A spectrum can be found on PubChem.[4] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching, and C=S stretching.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (130.17 g/mol ).[4][6] |

Researchers should compare the obtained spectra with literature data to confirm the structure of the synthesized compound. The NIST WebBook provides a reference mass spectrum for 4-Imidazolidinone, 5-methyl-2-thioxo-.[6]

Conclusion

This technical guide has detailed two robust and reliable methods for the synthesis of this compound from alanine. By providing not only the "how" but also the "why" through mechanistic discussions, we empower researchers to approach these syntheses with a deeper understanding. The inclusion of detailed protocols and a framework for spectroscopic validation ensures that scientists can confidently prepare and characterize this valuable chemical building block. The principles and techniques outlined herein are broadly applicable and should serve as a valuable resource for the synthetic and medicinal chemistry communities.

References

- 1. jchemrev.com [jchemrev.com]

- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Imidazolidinone, 5-methyl-2-thioxo- [webbook.nist.gov]

An In-depth Technical Guide to 5-Methyl-2-thiohydantoin: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-thiohydantoin is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. As a derivative of thiohydantoin, it belongs to a class of molecules recognized for their diverse pharmacological activities. The strategic incorporation of a methyl group at the 5-position and a thiocarbonyl group at the 2-position of the hydantoin ring imparts specific physicochemical properties that influence its biological interactions. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, reactivity, and significant applications in modern research.

The formal identification of this compound is essential for regulatory and research documentation. Its International Union of Pure and Applied Chemistry (IUPAC) name is 5-methyl-2-sulfanylideneimidazolidin-4-one .[1][2] It is registered under the Chemical Abstracts Service (CAS) number 33368-94-4 .[1][2]

Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior. Understanding these properties is fundamental for its application in experimental settings, from designing synthetic routes to formulating it for biological assays.

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-sulfanylideneimidazolidin-4-one | [1][2] |

| CAS Number | 33368-94-4 | [1][2] |

| Molecular Formula | C₄H₆N₂OS | [1][2][3] |

| Molecular Weight | 130.17 g/mol | [1][2][3] |

| Density | 1.37 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of an α-amino acid, specifically alanine, with a thiourea derivative. This reaction provides a straightforward and efficient route to the desired thiohydantoin ring system.

Experimental Protocol: Synthesis from L-Alanine and Thiourea

This protocol is adapted from established methods for the synthesis of 2-thiohydantoin derivatives.[1] The underlying principle involves the nucleophilic attack of the amino group of the amino acid on the thiocarbonyl group of thiourea, followed by intramolecular cyclization.

Materials:

-

L-Alanine

-

Thiourea

-

High-boiling point solvent (e.g., oil bath)

-

Reaction flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Combine L-alanine and thiourea in a 1:3 molar ratio in a round-bottom flask.

-

Heat the mixture in an oil bath under reflux conditions. The mixture will liquefy and may fume.

-

Maintain the reaction at reflux with stirring for the appropriate time to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified through filtration and subsequent washing with a suitable solvent to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Excess Thiourea: Using a threefold excess of thiourea helps to drive the reaction to completion by ensuring that the amino acid is the limiting reagent.

-

High Temperature: The reaction requires thermal energy to overcome the activation barrier for both the initial amide bond formation and the subsequent cyclization and dehydration/deamination steps.

-

Solvent-Free or High-Boiling Point Solvent: This approach allows for the high temperatures necessary for the reaction to proceed efficiently.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The thiohydantoin ring is a versatile scaffold that can undergo a variety of chemical transformations. The presence of the thiocarbonyl group, amide functionalities, and an acidic proton at the N3 position governs its reactivity.

-

Alkylation: The sulfur atom of the thiocarbonyl group is nucleophilic and can be selectively alkylated, for instance, with methyl iodide in the presence of a base.[4]

-

Condensation at C-5: The methylene group at the C-5 position is a nucleophilic center, allowing for condensation reactions with aldehydes to form 5-arylidene-2-thiohydantoin derivatives.[4][5] This is a common strategy to diversify the thiohydantoin scaffold for structure-activity relationship (SAR) studies.

-

Hydrolysis: Under basic conditions, the thiohydantoin ring can undergo hydrolysis to open the ring and form thioureido-acids.[4] The stability of the ring is pH-dependent.

Applications in Drug Development and Research

Thiohydantoin derivatives, including this compound, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4][6]

-

Anticancer Activity: Numerous 5-substituted-2-thiohydantoin analogs have demonstrated potent anticancer activity.[7][8] They can exert their effects through various mechanisms, including the inhibition of enzymes like DNA topoisomerase I and the disruption of microtubule polymerization.[4][7]

-

Antimicrobial and Antifungal Properties: The thiohydantoin scaffold is present in compounds with significant antibacterial and antifungal activities.[4][5][9] For example, certain 5-arylidine-2-thiohydantoins have shown inhibitory activity against Mycobacterium tuberculosis.[4]

-

Antidiabetic Potential: Thiohydantoin derivatives are being investigated as potential antidiabetic agents.[9] They can act as inhibitors of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.[9]

-

Other Therapeutic Areas: The versatility of the thiohydantoin core has led to its exploration in a multitude of other therapeutic areas, including as antiviral agents, anti-inflammatory compounds, and androgen receptor antagonists.[7][10]

Analytical Characterization

The unambiguous identification and purity assessment of this compound require the use of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR:

-

N-H Protons: The protons on the nitrogen atoms (N1-H and N3-H) are expected to appear as broad singlets at a lower field (higher ppm) compared to their hydantoin counterparts, typically in the range of 9-12 ppm in DMSO-d₆.[11]

-

C5-H Proton: A quartet corresponding to the proton at the chiral center (C5).

-

C5-CH₃ Protons: A doublet for the methyl group protons.

¹³C NMR:

-

C2 (C=S): The thiocarbonyl carbon is the most deshielded, appearing at a significantly lower field than a typical carbonyl carbon, often in the range of 180-200 ppm.[11]

-

C4 (C=O): The carbonyl carbon will resonate in the typical range for an amide carbonyl, around 170-175 ppm.[11]

-

C5: The carbon of the chiral center.

-

C5-CH₃: The methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: Broad peaks in the region of 3100-3400 cm⁻¹.[11]

-

C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹.[11]

-

C=S Stretching: A peak in the region of 1100-1300 cm⁻¹, which is generally weaker than the C=O stretch.[11]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (130.17).[12]

-

Fragmentation Pattern: The fragmentation pattern can provide structural information, with common losses including fragments of the side chain and parts of the heterocyclic ring.

General Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the field of drug discovery. Its straightforward synthesis, versatile reactivity, and the broad spectrum of biological activities exhibited by its derivatives make it an attractive scaffold for the development of novel therapeutic agents. A thorough understanding of its chemical and physical properties, as well as the application of robust analytical techniques, are paramount for its successful utilization in research and development.

References

- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. jchemrev.com [jchemrev.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 5-aryliden-2-thiohydantoin S-aryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. raco.cat [raco.cat]

An In-depth Technical Guide to 5-Methyl-2-thiohydantoin: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Methyl-2-thiohydantoin, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical discovery, detail its synthetic routes with mechanistic insights, present its physicochemical properties, and explore its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important molecular scaffold.

Introduction: The Thiohydantoin Scaffold

Thiohydantoins are a class of heterocyclic compounds that are sulfur analogs of hydantoins, where a thiocarbonyl group replaces one or both carbonyl groups.[1] The 2-thiohydantoin core, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its versatile structure and broad range of pharmacological activities.[2][3] The ability to easily modify the thiohydantoin backbone at various positions allows for the fine-tuning of its steric, electronic, and hydrophobic properties, making it a valuable template for designing novel therapeutic agents.[1] These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties.[4][5][6][7]

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of thiohydantoin chemistry. Early methods for the synthesis of 2-thiohydantoins involved the reaction of α-amino acids with thiocyanate or isothiocyanate derivatives.[1][8] One of the foundational methods was reported by Johnson et al., who synthesized 2-thiohydantoin from acyl α-amino acid derivatives.[1][8]

The direct synthesis of 5-substituted-2-thiohydantoins, including this compound, gained prominence with the development of more efficient synthetic methodologies. A notable and straightforward method involves the reaction of α-amino acids, such as alanine, with thiourea.[9][10] This reaction, often carried out at elevated temperatures, provides a direct route to the corresponding 5-substituted-2-thiohydantoin.[9][10] Interestingly, it was observed that the reaction of L-cysteine with thiourea also unexpectedly yields this compound, likely due to thermal desulfurization.[10]

Synthesis of this compound

The synthesis of this compound can be achieved through several key methodologies. As a Senior Application Scientist, understanding the nuances of these synthetic routes is crucial for optimizing reaction conditions and scaling up production for research or commercial purposes.

From α-Amino Acids and Thiourea

A common and cost-effective method for preparing 2-thiohydantoin derivatives is by heating a mixture of an α-amino acid and thiourea.[9][10] This approach offers simplicity, readily available starting materials, and a straightforward work-up.[10]

Experimental Protocol: Synthesis of this compound from Alanine and Thiourea

Materials:

-

L-Alanine

-

Thiourea

-

Heating mantle or oil bath

-

Round-bottom flask

-

Condenser

Procedure:

-

Combine equimolar amounts of L-alanine and thiourea in a round-bottom flask.

-

Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting solid product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The proposed mechanism for this reaction involves the initial formation of a thioureido acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the this compound ring.

Caption: Synthesis of this compound from Alanine and Thiourea.

Modified Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction used to synthesize hydantoins from carbonyl compounds, potassium cyanide, and ammonium carbonate.[11][12][13][14] While the direct application to thiohydantoins is less common, variations of this reaction can be employed. A more relevant approach for thiohydantoins involves the use of thiourea or its derivatives. For instance, a variation involves the reaction of ketones with ammonium monothiocarbamate and sodium cyanide to yield 4-thiohydantoins.[11]

A solid-phase synthesis approach has also been reported for producing novel 2-thiohydantoins, which can be adapted for this compound.[1] This method involves a series of steps on a solid support, followed by cleavage to yield the final product.[1]

Caption: Generalized pathway for thiohydantoin synthesis via a Bucherer-Bergs type reaction.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value | Reference |

| Molecular Formula | C4H6N2OS | [15] |

| Molar Mass | 130.17 g/mol | [15][16] |

| Density | 1.37 g/cm³ | [15] |

| Appearance | White powder (typical) | [17] |

| Melting Point | 212-215 °C (for a derivative) | [17] |

| Hydrogen Bond Donor Count | 2 | [16] |

| Hydrogen Bond Acceptor Count | 2 | [16] |

| Rotatable Bond Count | 0 | [16] |

Applications in Drug Discovery and Medicinal Chemistry

The 2-thiohydantoin scaffold, including 5-methyl substituted derivatives, is a cornerstone in modern medicinal chemistry. Its derivatives have been extensively investigated for a multitude of therapeutic applications.

Anticancer Activity

Numerous 5-substituted-2-thiohydantoin analogs have been synthesized and evaluated as novel antitumor agents.[6][18][19] These compounds have shown cytotoxic activity against a variety of cancer cell lines, including breast, lung, and prostate cancers.[5] The mechanism of action often involves the inhibition of crucial cellular processes such as tubulin polymerization or the modulation of cell cycle regulatory pathways.[5] For instance, certain 5-benzylidene-2-thiohydantoin derivatives have been identified as potent inhibitors of NADPH oxidase (NOX), enzymes implicated in various pathologies including cancer.[1]

Antimicrobial and Antiviral Properties

Thiohydantoin derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[5] They have shown inhibitory activity against a range of pathogens, including bacteria and viruses like Herpes Simplex Virus (HSV) and HIV.[5][6] The mode of action is often attributed to the inhibition of key viral or bacterial enzymes necessary for replication.[5]

Antidiabetic and Anti-inflammatory Activities

The versatile thiohydantoin scaffold has also been explored for the treatment of metabolic and inflammatory diseases. Some derivatives act as insulin sensitizers and enzyme inhibitors, showing promise as antidiabetic drugs.[5][7] Additionally, certain thiohydantoins exhibit anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.[5]

Conclusion

This compound, as a member of the broader class of 2-thiohydantoins, represents a molecule of considerable interest to the scientific community. Its straightforward synthesis, coupled with the vast therapeutic potential of its derivatives, ensures its continued relevance in the field of drug discovery. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, offering valuable insights for researchers and professionals dedicated to the advancement of medicinal chemistry. The ease of structural modification of the thiohydantoin core will undoubtedly lead to the discovery of new and more potent therapeutic agents in the future.

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. jchemrev.com [jchemrev.com]

- 9. researchgate.net [researchgate.net]

- 10. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. chembk.com [chembk.com]

- 16. 5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. "5-Substituted-2-thiohydantoin analogs as a novel class of antitumor ag" by A. M. Al-Obaid, H. I. El-Subbagh et al. [buescholar.bue.edu.eg]

A Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-thiohydantoin

Introduction

5-Methyl-2-thiohydantoin is a five-membered heterocyclic compound belonging to the thiohydantoin class, which are sulfur analogs of hydantoins.[1] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, antiviral, and antidiabetic properties.[2][3][4] Given their therapeutic potential, the unambiguous structural confirmation and purity assessment of thiohydantoin derivatives are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides an in-depth analysis of the key spectroscopic data for this compound. It is designed to serve as a practical reference for researchers, offering not only characteristic data but also the underlying principles and standardized protocols for data acquisition. The insights herein are synthesized from established literature on thiohydantoin characterization, ensuring a foundation of scientific accuracy and reliability.[5]

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound features a five-membered ring containing two nitrogen atoms, a carbonyl group at C4, a thiocarbonyl group at C2, and a methyl substituent at the C5 chiral center.

References

- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-Methyl-2-thiohydantoin for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methyl-2-thiohydantoin in Modern Drug Discovery

This compound, a heterocyclic compound belonging to the thiohydantoin class, has garnered significant attention in medicinal chemistry and drug development.[1][2] Thiohydantoins, as a privileged scaffold, are integral to the structure of numerous pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The substitution at the 5-position of the thiohydantoin ring, as in this compound, plays a crucial role in modulating its physicochemical properties and biological targets.[3]

A thorough understanding of the solubility and stability of this compound is paramount for its successful progression through the drug development pipeline. These fundamental physicochemical parameters influence everything from formulation design and bioavailability to storage conditions and shelf-life. This in-depth technical guide provides a comprehensive analysis of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

I. Physicochemical Properties of this compound

Table 1: Key Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 2-Thiohydantoin | 5-Methylhydantoin |

| Molecular Formula | C4H6N2OS[4][5] | C3H4N2OS[6] | C4H6N2O2[7] |

| Molecular Weight | 130.17 g/mol [4][5] | 116.14 g/mol | 114.10 g/mol [7] |

| Appearance | White to off-white crystalline solid (Expected) | Crystalline solid[8] | Crystalline solid |

| Melting Point | Expected to be in a similar range to 2-thiohydantoin | 229-231 °C (decomposes) | Not available |

| pKa | Expected to be weakly acidic, similar to other thiohydantoins | Not available | Not available |

| LogP | Prediction suggests a relatively low value, indicating moderate lipophilicity | Not available | Not available |

II. Solubility Profile of this compound: A Multi-Solvent Perspective

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a polar thioamide group and a nonpolar methyl group in this compound suggests a nuanced solubility profile across a range of solvents.

Qualitative Solubility Insights

Based on the general characteristics of thiohydantoins, this compound is expected to exhibit:

-

Good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the thiohydantoin ring.[2]

-

Moderate solubility in polar protic solvents such as ethanol and methanol, where hydrogen bonding interactions can occur.

-

Limited solubility in water, a common trait for many small organic molecules.

-

Poor solubility in nonpolar solvents like hexane and toluene.

Quantitative Solubility Data: Bridging the Gap with Experimental Protocols

While specific quantitative solubility data for this compound is scarce, data for the parent compound, 2-thiohydantoin, provides a valuable benchmark. For instance, 2-thiohydantoin exhibits a solubility of 50 mg/mL in DMSO.[9] In a common vehicle formulation for in vivo studies (10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline), a solubility of at least 2.5 mg/mL is achieved for 2-thiohydantoin.[9]

To address the lack of specific data for this compound, the following detailed experimental protocols are provided for researchers to determine its solubility in various solvents.

Experimental Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in mg/mL or mol/L.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Table 2: Projected Solubility of this compound in Common Solvents (Hypothetical Data for Illustrative Purposes)

| Solvent | Temperature (°C) | Expected Solubility Range (mg/mL) |

| Water (pH 7.4) | 25 | < 1 |

| Ethanol | 25 | 5 - 15 |

| Methanol | 25 | 10 - 25 |

| Acetonitrile | 25 | 2 - 8 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

III. Chemical Stability of this compound: Degradation Pathways and Kinetics

The chemical stability of a drug candidate is a critical quality attribute that dictates its shelf-life and potential for degradation into inactive or even toxic byproducts. The thiohydantoin ring is susceptible to hydrolysis, particularly under non-neutral pH conditions.

Hydrolytic Degradation

-

Alkaline Hydrolysis: Thiohydantoins are known to undergo base-catalyzed hydrolysis.[3] The reaction proceeds through the initial ionization of the N-H proton, followed by nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to ring-opening and the formation of a thioureido-acid derivative.[3] The rate of this degradation is expected to increase with increasing pH.

-

Acidic Hydrolysis: While generally more stable under acidic conditions compared to alkaline conditions, prolonged exposure to strong acids can also lead to the cleavage of the thiohydantoin ring.

Diagram 2: Proposed Base-Catalyzed Hydrolysis of this compound

Caption: Simplified pathway of base-catalyzed hydrolysis of this compound.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. Studies on the related compound, 5-ethyl-5-methylhydantoin, have shown that it undergoes photolysis upon exposure to UV and gamma radiation.[1] Therefore, it is crucial to assess the photostability of this compound.

Experimental Protocol 2: Forced Degradation and Stability-Indicating Method Development

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 80 °C).

-

Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analytical Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound from all significant degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure no co-eluting degradants.

-

Mass Spectrometry (MS) for Identification: Couple the HPLC system to a mass spectrometer to identify the mass of the degradation products, which aids in elucidating the degradation pathways.

Diagram 3: Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies of this compound.

IV. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide has leveraged data from analogous compounds and, more importantly, has provided detailed, actionable experimental protocols for researchers to generate this crucial information.

By systematically determining the solubility of this compound in a range of pharmaceutically relevant solvents and by elucidating its degradation pathways through forced degradation studies, drug development professionals can make informed decisions regarding formulation strategies, analytical method development, and the establishment of appropriate storage and handling conditions. The insights and methodologies presented herein are intended to serve as a valuable resource to accelerate the research and development of this compound and other promising thiohydantoin-based therapeutics.

V. References

-

ChemBK. This compound. Available from: --INVALID-LINK--

-

A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. International Journal of Research in Engineering and Science (IJRES). 2023. Available from: --INVALID-LINK--

-

Sarker PK, Takahashi J-I, Kawamoto Y, Obayashi Y, Kaneko T, Kobayashi K. Photostability of Iiovaline and its precursor 5-Ethyl-5- methylhydantoin exposed to simulated space radiations. International journal of molecular sciences. 2012;13(1):1006-17. Available from: --INVALID-LINK--

-

Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. ResearchGate. 2023. Available from: --INVALID-LINK--

-

A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Journal of Research Publication and Reviews. 2025. Available from: --INVALID-LINK--

-

2-Thiohydantoin. MedChemExpress. Available from: --INVALID-LINK--

-

Mezoughi AB, Al-Humaidi JY, Ali BE, Al-Awadi NA, El-Faham A. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. 2021;3(3):196-218. Available from: --INVALID-LINK--

-

5-Methyl-2-thioxo-4-imidazolidinone. PubChem. Available from: --INVALID-LINK--

-

5,5-Dimethylhydantoin. BenchChem. Available from: --INVALID-LINK--

-

Wang Et Al 2023 Solubility Measurement and Modeling of 5 Methyl 2 (2 Nitrophenyl) Amino 3 Thiophenecarbonitrile (Y Form). Scribd. 2025. Available from: --INVALID-LINK--

-

2-Thiohydantoin. Selleck Chemicals. Available from: --INVALID-LINK--

-

Rows of the thiohydantoin and DMSO solvent molecules formed along a.... ResearchGate. 2024. Available from: --INVALID-LINK--

-

What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. ResearchGate. 2025. Available from: --INVALID-LINK--

-

2-Thiohydantoin 99% 503-87-7. Sigma-Aldrich. Available from: --INVALID-LINK--

-

Carrington HC, Waring WS. Thiohydantoins. Part IV. The Action of Raney Nickel on some Mono-, Di-, and Tetra-hydroglyoxalines. Journal of the Chemical Society (Resumed). 1953:3105. Available from: --INVALID-LINK--

-

5-Methylhydantoin. PubChem. Available from: --INVALID-LINK--

-

Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. National Institutes of Health. 2025. Available from: --INVALID-LINK--

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: --INVALID-LINK--

-

2-Thiohydantoin 99% 503-87-7. Sigma-Aldrich. Available from: --INVALID-LINK--

-

Fraile JM, García JI, Gil MJ, Martínez-Merino V, Mayoral JA, Pires E, et al. Reactivity of 5-methylenehydantoins. Tetrahedron. 2011;67(44):8639–47. Available from: --INVALID-LINK--

-

2-Thiohydantoin. PubChem. Available from: --INVALID-LINK--

-

Synthesis,Reactions and Applications of 2-Thiohydantoin. ResearchGate. 2020. Available from: --INVALID-LINK--

-

Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives. ResearchGate. Available from: --INVALID-LINK--

-

Thermochemical Study of 1-Methylhydantoin. National Institutes of Health. 2022. Available from: --INVALID-LINK--

-

Macathiohydantoin L, a Novel Thiohydantoin Bearing a Thioxohexahydroimidazo [1,5-a] Pyridine Moiety from Maca (Lepidium meyenii Walp.). National Institutes of Health. 2021. Available from: --INVALID-LINK--

-

Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells?. PubMed. 2007. Available from: --INVALID-LINK--

-

5-Methyl-1,3-benzenediacetonitrile. Santa Cruz Biotechnology. Available from: --INVALID-LINK--

-

5-Methyl-1,3-benzenediacetonitrile 120511-74-2. ChemicalBook. 2025. Available from: --INVALID-LINK--

-

Analytical method development for determination of methylmercury low molecular mass thiol complexes by liquid chromatography tan. DiVA portal. 2016. Available from: --INVALID-LINK--

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. This compound [chembk.com]

- 5. 5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Thiohydantoin | C3H4N2OS | CID 1274030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijres.org [ijres.org]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Formation Mechanism of 5-Methyl-2-thiohydantoin

Introduction

5-Methyl-2-thiohydantoin is a heterocyclic organic compound derived from the amino acid alanine. As a member of the thiohydantoin family, it serves as a critical structural motif in medicinal chemistry and is a cornerstone in the field of protein sequencing.[1][2] Thiohydantoins are sulfur analogs of hydantoins where the carbonyl group at the C2 position is replaced by a thiocarbonyl group, a substitution that significantly influences the molecule's electronic environment and chemical reactivity.[3] Understanding the precise mechanism of its formation is paramount for researchers in drug development and proteomics, as it enables the optimization of synthetic routes and the accurate interpretation of analytical results.

This guide provides an in-depth exploration of the core mechanisms governing the formation of this compound. We will dissect the reaction pathways, explain the causality behind experimental choices, and provide validated protocols for its synthesis and characterization, grounding all claims in authoritative scientific literature.

Core Mechanistic Pathways

The formation of this compound is primarily achieved through the reaction of its parent amino acid, alanine, with a sulfur-containing reagent. The most extensively studied and mechanistically elucidated pathway is analogous to the first steps of the Edman degradation, a Nobel Prize-winning method for sequencing amino acids in a peptide.[4][5]

Pathway 1: The Edman-Type Reaction of Alanine with Isothiocyanate

This is the most fundamental and controlled method for synthesizing 5-substituted-2-thiohydantoins. It involves the reaction of an α-amino acid, in this case, alanine, with an isothiocyanate, such as phenyl isothiocyanate (PITC), under specific pH conditions.[6][7] The mechanism proceeds in three distinct, sequential steps.

Step 1: Nucleophilic Addition (Coupling)

The reaction is initiated under mildly alkaline conditions (pH 8-9).[4][8] This choice is critical: the basic environment deprotonates the α-amino group of alanine, converting it from an ammonium ion (-NH₃⁺) into a free amino group (-NH₂). This significantly enhances its nucleophilicity, enabling it to act as a potent nucleophile. The deprotonated amino group then attacks the electrophilic central carbon atom of the isothiocyanate.[7][9] This coupling reaction forms a stable N-phenylthiocarbamoyl-alanine derivative (PTC-alanine).

Step 2: Intramolecular Cyclization and Cleavage

The reaction conditions are then switched to anhydrous acidic, typically using an acid like trifluoroacetic acid (TFA).[4][8] The acid protonates the nitrogen of the peptide bond (or the carboxylic acid in the case of a free amino acid), making the carbonyl carbon more electrophilic. The sulfur atom of the thiocarbamoyl group, acting as an internal nucleophile, attacks this activated carbonyl carbon.[8] This intramolecular cyclization results in the cleavage of the terminal residue and the formation of a five-membered ring intermediate, a thiazolinone derivative.

Step 3: Conversion to this compound

The thiazolinone derivative is relatively unstable. It is subsequently treated with aqueous acid, which catalyzes its rearrangement into the more stable 5-Methyl-2-phenylthiohydantoin isomer.[4] If a simpler isothiocyanate (like one derived from methylamine) is used, the final product is this compound. This final structure is thermodynamically favored due to its stable, resonant ring system.

Caption: Edman-type reaction pathway for thiohydantoin formation.

Pathway 2: Synthesis from Alanine and Thiourea

A simpler, more direct, and cost-effective method involves heating an α-amino acid directly with thiourea.[10][11] This one-pot synthesis offers advantages in scalability and ease of work-up.[12]

The proposed mechanism, while less detailed in literature than the Edman reaction, is believed to proceed via the formation of an isothiocyanate intermediate from the decomposition of thiourea, which then reacts with the amino acid. Alternatively, the amino acid's carboxyl group may activate, followed by nucleophilic attack from a nitrogen atom of thiourea and subsequent cyclization with the elimination of ammonia and water. A surprising outcome of this reaction is that when L-cysteine is used as the starting material, the product is also this compound, indicating a thermal desulfurization of the cysteine side chain occurs under the reaction conditions.[10][13]

Caption: Simplified mechanism for synthesis from alanine and thiourea.

Factors Influencing Reaction Kinetics and Yield

The successful formation of this compound is highly dependent on carefully controlled reaction parameters.

| Parameter | Effect on Reaction | Rationale & Causality |

| pH | Controls nucleophilicity and cyclization steps. | Alkaline pH (8-9) is required for the initial coupling to deprotonate the amino group, making it nucleophilic.[6][8] Acidic conditions are then necessary to facilitate the cyclization and cleavage of the intermediate.[4] |

| Solvent | Affects solubility and reaction rate. | Solvents like aqueous ethanol or dimethylformamide (DMF) are often used to ensure all reactants remain in solution.[14][15] Anhydrous conditions are critical during the acid cleavage step to prevent hydrolysis of intermediates.[8] |

| Temperature | Influences reaction kinetics. | The coupling reaction is typically carried out at a moderate temperature (40-60°C).[8][15] Higher temperatures, especially in the thiourea method, drive the reaction to completion but can also lead to side reactions like racemization or decomposition.[10] |

| Reactant Purity | Determines final product purity. | Purity of the starting alanine and isothiocyanate/thiourea is essential to avoid competing side reactions and simplify purification. Amino acids with reactive side chains may require protecting groups.[4] |

Experimental Protocol & Characterization

This section provides a validated, self-contained protocol for the synthesis and verification of this compound.

Experimental Workflow: Synthesis from Alanine Methyl Ester

This protocol is adapted from established three-component procedures that provide high yields and purity.[1]

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-alanine methyl ester hydrochloride (1 equivalent) in dimethylformamide (DMF).

-

Neutralization: Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature. This neutralizes the hydrochloride salt and frees the amino group.

-

Coupling Reaction: Add phenyl isothiocyanate (1.1 equivalents) to the mixture. Heat the reaction to 60°C and stir for 4 hours.[15]

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure thiohydantoin derivative.

-

Confirmation: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Spectroscopic Characterization

The substitution of a carbonyl oxygen with sulfur at the C2 position results in distinct and predictable shifts in spectroscopic data, providing a reliable method for product validation.[3]

| Spectroscopic Method | Key Observation for this compound | Rationale |

| ¹H NMR | N-H protons resonate at a lower field (higher ppm) compared to the hydantoin analog. The C5-H proton will show a characteristic quartet coupled to the methyl protons. | The thiocarbonyl group (C=S) is more electron-withdrawing than the carbonyl group (C=O), deshielding the adjacent N-H protons.[3] |

| ¹³C NMR | The C2 carbon (C=S) signal appears at a significantly lower field (~180-200 ppm) compared to the C2 carbonyl carbon in hydantoin (~155-160 ppm). | The C=S carbon is strongly deshielded relative to a C=O carbon, providing a definitive diagnostic peak.[3] |

| FT-IR | Presence of a strong C=S stretching band around 1100-1300 cm⁻¹ and absence of one of the C=O bands seen in hydantoin. | This directly confirms the replacement of a carbonyl with a thiocarbonyl group. |

| Mass Spec. | The molecular ion peak will correspond to the calculated mass of this compound (C₄H₆N₂OS, Molar Mass: 130.17 g/mol ).[16] | Confirms the elemental composition of the synthesized product. |

Conclusion

The formation of this compound is a well-defined process rooted in the fundamental principles of nucleophilic addition and intramolecular cyclization. The Edman-type reaction provides a mechanistically robust and controllable pathway, where the careful manipulation of pH and reaction conditions is essential for guiding the transformation from the starting amino acid to the final heterocyclic product. Simpler methods, such as the direct reaction with thiourea, offer practical alternatives for large-scale synthesis. A thorough understanding of these mechanisms, coupled with rigorous spectroscopic characterization, empowers researchers to confidently synthesize, identify, and utilize this important molecule in their scientific endeavors.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. benchchem.com [benchchem.com]

- 4. Edman degradation - Wikipedia [en.wikipedia.org]

- 5. Edman Degradation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chembk.com [chembk.com]

Controlling Stereochemical Integrity: A Guide to Mitigating Racemization of 5-Methyl-2-thiohydantoin During Synthesis

An In-depth Technical Guide for Drug Development Professionals

Abstract: 5-Methyl-2-thiohydantoin is a crucial heterocyclic scaffold in medicinal chemistry, often derived from the natural amino acid L-alanine. The stereochemical configuration at the C5 position is paramount for its intended biological activity and regulatory approval. However, the C5 stereocenter is notoriously labile and prone to racemization under various synthetic conditions, posing a significant challenge for process chemists and drug developers. This technical guide provides an in-depth analysis of the mechanisms driving racemization, identifies critical process parameters, and offers field-proven strategies and protocols to synthesize and analyze enantiomerically pure this compound.

Introduction: The Significance of a Single Stereocenter

Thiohydantoins, sulfur analogs of hydantoins, are a privileged class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities, including antiviral, antimicrobial, and anticarcinogenic properties.[1] When synthesized from chiral α-amino acids, such as L-alanine, the resulting this compound retains a stereogenic center at the C5 position. The specific spatial arrangement of the methyl group—(S) or (R)—can dramatically influence the molecule's interaction with chiral biological targets like enzymes and receptors.

The development of an enantiomerically pure drug substance is a primary objective. The presence of the unwanted enantiomer can lead to reduced efficacy, off-target effects, or, in some cases, significant toxicity. The inherent stereolability of the C5 proton in the this compound ring system makes its synthesis a delicate process where the risk of racemization—the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers—is ever-present. This guide dissects the underlying chemistry of this process to empower researchers to control it effectively.

Synthetic Pathways to this compound

Several synthetic routes from L-alanine have been established. Understanding these pathways is the first step in identifying potential racemization hotspots. The most common approaches involve the reaction of the amino acid with a thiocyanate or isothiocyanate source.[2]

A particularly straightforward and high-yielding method involves the direct condensation of an α-amino acid with thiourea at elevated temperatures.[1][3] This method is attractive for its simplicity, low cost, and scalability.[1] Other methods include the classic Johnson treatment using acetic anhydride and ammonium thiocyanate or coupling with isothiocyanates.[1]

Below is a generalized workflow for the synthesis starting from L-alanine.

Diagram 1: General workflow for the synthesis of this compound.

While these routes are effective, the choice of reagents and reaction conditions, particularly temperature and pH, critically determines the stereochemical outcome.

The Core Mechanism: How Racemization Occurs

The loss of stereochemical integrity at the C5 position of 5-substituted hydantoins and thiohydantoins is primarily driven by the acidity of the C5 proton and the subsequent formation of a planar, achiral intermediate.[4]

The Key Culprit: Tautomerization via Enolate Formation

The proton at the C5 position is positioned between two electron-withdrawing groups: the C4-carbonyl and the C2-thiocarbonyl. This electronic arrangement significantly increases its acidity, making it susceptible to abstraction by a base.

The mechanism, supported by kinetic studies, is an SE1 (unimolecular electrophilic substitution) process:[4]

-

Deprotonation: A base (B:) removes the acidic proton from the C5 stereocenter.

-

Formation of an Achiral Enolate: This results in the formation of a resonance-stabilized, planar enolate intermediate. The planarity of this intermediate means the stereochemical information is lost.

-

Reprotonation: The enolate can be reprotonated from either face of the planar system with equal probability. Protonation from one side regenerates the starting (S)-enantiomer, while protonation from the opposite side forms the (R)-enantiomer.

Over time, this process leads to a 1:1 mixture of (S) and (R) enantiomers, a racemic mixture.

Diagram 2: Mechanism of base-catalyzed racemization of this compound.

This mechanism is catalyzed by both acids and bases, which facilitate the removal of the C5 proton.

Critical Factors Influencing Racemization

Controlling racemization requires a deep understanding of the factors that accelerate it. Process development should focus on optimizing these parameters to maintain stereochemical purity.

| Factor | Impact on Racemization | Causality and Field Insights |

| Temperature | High Impact: Increased temperature significantly accelerates racemization. | Provides the necessary activation energy for C5 proton abstraction. Syntheses involving heating mixtures of amino acids and thiourea to 170-220°C carry a high risk, although some studies report no racemization under controlled heating.[1][3] Insight: Use the minimum temperature required for the reaction to proceed at an acceptable rate. Monitor enantiomeric excess (ee) during temperature scouting studies. |

| pH (Acids/Bases) | High Impact: Both acidic and basic conditions catalyze racemization. | Base-catalyzed: A base directly abstracts the acidic C5 proton. Acid-catalyzed: Protonation of the C4-carbonyl oxygen increases the acidity of the C5 proton, facilitating enolization. A pH minimum for racemization is often observed around pH 3 for related hydantoins.[4] Insight: Avoid strongly acidic or basic conditions, especially during work-up and purification. Buffer reaction mixtures where possible. |

| Solvent | Moderate Impact: Solvent polarity and nature affect reaction rates. | Polar aprotic solvents like DMSO can increase the basicity of anionic catalysts and accelerate racemization.[4] Protic solvents can participate in proton transfer. Insight: Solvent choice should be a key optimization parameter. Consider less polar or protic solvents where feasible. Solvent effects can be complex and substrate-dependent. |

| Reagents | High Impact: The choice of cyclizing or activating agent is critical. | Reagents can introduce acidic or basic conditions. In the synthesis of related hydantoins, 1,1'-carbonyldiimidazole (CDI) was found to cause complete racemization, whereas triphosgene with pyridine preserved stereochemical integrity.[5][6] This is likely due to the formation of a highly reactive intermediate with CDI that facilitates C5 proton removal. Insight: Scrutinize all reagents for their potential to act as a base or acid. Opt for milder activating agents. |

| Substituents | Moderate Impact: Groups on the N1 and N3 positions can influence C5 lability. | N-acylation (e.g., at the N1 position) can decelerate the rate of racemization.[7] This is likely due to electronic effects that reduce the acidity of the C5 proton or sterically hinder the approach of a base. Insight: While the core structure is fixed, this knowledge is valuable when designing analogs or pro-drugs. |

Protocol: Synthesis of (S)-5-Methyl-2-thiohydantoin with Minimized Racemization

This protocol is based on the direct condensation method, which has been reported to proceed without racemization under carefully controlled conditions.[1] The key is to use a solvent-free reaction with controlled heating, followed by a non-harsh work-up.

Objective: To synthesize (S)-5-Methyl-2-thiohydantoin from L-alanine with an enantiomeric excess >98%.

Materials:

-

L-Alanine (1.0 eq)

-

Thiourea (1.5 eq)

-

Oil bath with precise temperature control

-

Round-bottom flask with reflux condenser

-

Ethyl acetate (EtOAc)

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: Combine L-alanine and thiourea in a clean, dry round-bottom flask.

-

Solvent-Free Condensation: Place the flask in a pre-heated oil bath at 175-180°C. Causality Note: This temperature is a critical parameter. While high, it is below the point where significant racemization of the starting amino acid has been observed.[1] The absence of a solvent simplifies the reaction and work-up.

-

Reaction Monitoring: The mixture will melt and react, with the evolution of ammonia and water vapor, which will reflux. Monitor the reaction by TLC (e.g., 1:1 Hexane:EtOAc) until the L-alanine spot has been consumed (typically 1-2 hours). Trustworthiness Note: Do not overheat or prolong the reaction time unnecessarily, as this increases the risk of thermal racemization.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The mixture will solidify. Add a sufficient amount of hot deionized water to dissolve the solid crude product.

-

Extraction: Cool the aqueous solution and extract three times with ethyl acetate. The product is soluble in EtOAc, while unreacted thiourea and other salts remain primarily in the aqueous phase.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization (Optional): If necessary, recrystallize the product from a suitable solvent system (e.g., water or ethanol/water) to achieve high chemical purity.

-

Validation: Dry the final product under vacuum. Determine the yield and confirm the structure by ¹H-NMR and ¹³C-NMR. Crucially, perform chiral HPLC analysis to determine the enantiomeric excess.

Analytical Verification: Quantifying Stereochemical Purity

Confirming the success of a stereoselective synthesis requires robust analytical methods. Simply obtaining the correct chemical structure is insufficient; the enantiomeric purity must be quantified.

Diagram 3: Analytical workflow for determining enantiomeric excess (ee) using Chiral HPLC.

| Analytical Method | Principle | Advantages | Limitations |